(4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 4-methylimidazole, is reacted with a suitable halogenated benzene derivative under basic conditions to form the imidazole-substituted benzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Borylation: The final step involves the borylation of the trifluoromethylated imidazole derivative using a boronic acid reagent, typically under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl group.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials, including polymers and electronic devices.
Biological Studies: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)methanol
- (4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)amine
Uniqueness
(4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10BF3N2O2 |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-(4-methylimidazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-5-17(6-16-7)10-3-2-8(12(18)19)4-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChI Key |
NROKGBXJACEKDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=C(N=C2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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